2-吗啉-4-基-2-苯乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

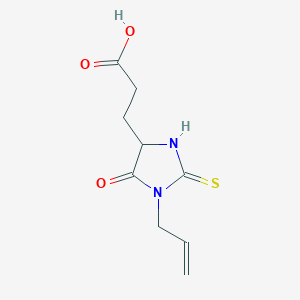

2-Morpholin-4-yl-2-phenylethylamine is a chemical compound that is part of a broader class of morpholine derivatives. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals. The morpholine moiety is a common feature in molecules designed for biological activity, and modifications on this structure can lead to compounds with diverse properties and applications .

Synthesis Analysis

The synthesis of morpholine derivatives can involve multiple steps and various chemical reactions. For instance, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a related compound, was achieved in nine steps with an overall yield of 36%, highlighting the complexity and the challenges in synthesizing such molecules . Another example is the synthesis of a Schiff base oligomer, which was synthesized via oxidative polycondensation using air O2 and NaOCl oxidants in an alkaline medium . These examples demonstrate the diverse synthetic routes that can be employed to obtain morpholine derivatives.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized using various spectroscopic techniques such as NMR, FT-IR, and UV-Vis. For example, the structure of a novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was elucidated using these methods, supplemented by density functional theory (DFT) calculations . The crystal structure of related compounds, such as a zinc(II) complex with a morpholine derivative ligand, was determined by single X-ray crystallography .

Chemical Reactions Analysis

Morpholine derivatives can participate in a variety of chemical reactions. The Schiff base oligomer mentioned earlier can form metal complex compounds with various metal ions, indicating its potential to engage in coordination chemistry . The reactivity of these compounds can be further explored through their ability to undergo reactions such as bromination, dehydration, and cyclization, as seen in the synthesis of related morpholine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as their thermal behavior, molecular orbitals, and conductivity, are crucial for their potential applications. The Schiff base oligomer's thermal degradation and conductivity were studied, and its oligomer-metal complex compounds showed increased conductivity when doped with iodine . The novel pyrrolidine derivative's nonlinear optical properties were investigated, and its hyperpolarizability suggests potential as a future NLO material . Additionally, the crystal structure of a palladium complex with a morpholine derivative ligand revealed a planar coordination around the palladium atom, which is significant for understanding its reactivity and properties .

科学研究应用

1. 药物化学和药物设计

2-吗啉-4-基-2-苯乙胺衍生物在药物化学领域得到了积极的研究。这些化合物已经被合成和表征,展示了在各种医学应用中的潜力。例如,一种口服活性、水溶性的神经激肽-1受体拮抗剂在恶心和抑郁的临床前试验中表现出高亲和力和疗效,表明该化合物在治疗干预中的实用性(Harrison et al., 2001)。同样,已经合成了衍生物,如二甲基[(2R,3R,5S)-5-苯基吗啉-2,3-二基]二乙酸酯,展示了它们作为构建重要用于药物开发的杂环骨架的多功能化学工具的作用(Pandey et al., 2012)。

2. 光动力疗法和癌症治疗

该化合物还在光动力疗法中找到了应用,特别是在治疗癌症方面。具有2-(吗啉-4-基)乙氧基基团的酞菁衍生物被合成,并在单线态氧产生和体外癌细胞系模型中展示了有希望的结果。特别是,锌(II)酞菁衍生物在前列腺和恶性黑色素瘤细胞系中显示出显著的细胞毒活性,突显了它作为治疗剂的潜力(Kucińska et al., 2015)。

3. 抗真菌和抗菌剂

一些研究集中在2-吗啉-4-基-2-苯乙胺衍生物的抗真菌和抗菌性质上。像2-(2-氧代吗啉-3-基)-乙酰胺衍生物被确定为广谱抗真菌剂,对念珠菌和曲霉菌属显示出疗效。结构修饰的引入增强了它们的稳定性并保持了它们的体外抗真菌活性,突显了它们作为杀真菌剂的潜力(Bardiot et al., 2015)。

4. 杂环骨架的合成

该化合物被用作合成复杂杂环结构的前体或中间体。它作为创建具有潜在治疗性能的新化合物的构建块。例如,一项研究展示了使用吗啉衍生物合成各种杂环骨架,展示了该化合物的多功能性及其在药物化学研究中的重要性(Rodriguez Aristegui et al., 2006)。

安全和危害

2-Morpholin-4-yl-2-phenylethylamine is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statement H301 . Precautionary measures include avoiding all personal contact, including inhalation, and using protective clothing when risk of exposure occurs .

属性

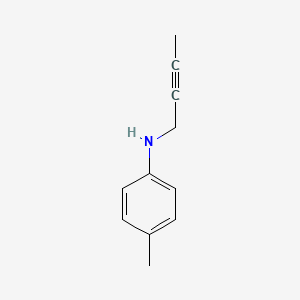

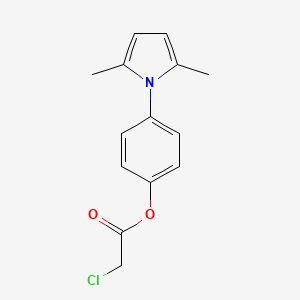

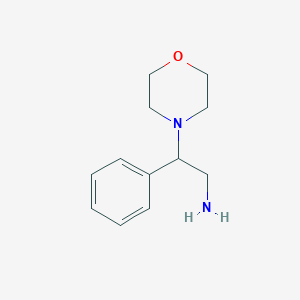

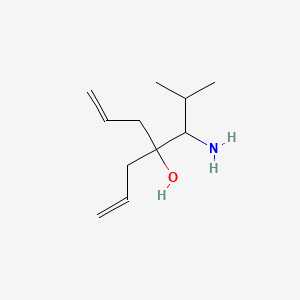

IUPAC Name |

2-morpholin-4-yl-2-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-10-12(11-4-2-1-3-5-11)14-6-8-15-9-7-14/h1-5,12H,6-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNSRJWLIVDXDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CN)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390161 |

Source

|

| Record name | 2-Morpholin-4-yl-2-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholin-4-yl-2-phenylethylamine | |

CAS RN |

31466-44-1 |

Source

|

| Record name | 2-Morpholin-4-yl-2-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)